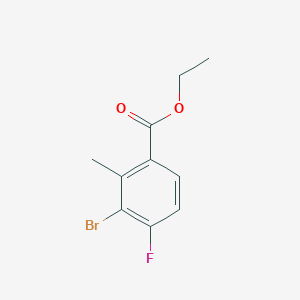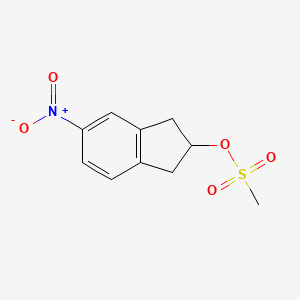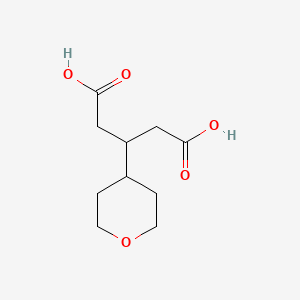
3-(Tetrahydro-4H-pyran-4-yl)pentanedioic acid
Descripción general
Descripción
“3-(Tetrahydro-4H-pyran-4-yl)pentanedioic acid” is a chemical compound with the molecular formula C10H16O5. It is derived from tetrahydro-4H-pyran-4-one , which is known to undergo condensation reactions in the preparation of dipeptides and spiroimidazolones .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “3-(Tetrahydro-4H-pyran-4-yl)pentanedioic acid”, often involves the reaction of alcohols with 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “3-(Tetrahydro-4H-pyran-4-yl)pentanedioic acid” contains a total of 32 bonds; 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), and 3 hydroxyl groups .Chemical Reactions Analysis
Tetrahydro-4H-pyran-4-one, a related compound, is known to undergo condensation reactions in the preparation of dipeptides and spiroimidazolones . It is also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .Aplicaciones Científicas De Investigación
-
Preparation of Stable Free Nitroxyl Radicals
-
Photosensitive Semiconductors and Electrochromic Materials
-
Synthetic Juvenile Hormones and Pheromones
-
Polypropionate Fragments – Precursors to Natural Product Analogs
-
Antitumor Activity
-
Antibacterial Activity
-
Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)
-
Modulation of NMDA Receptors
-
Synthesis of Complex Molecules
-
Development of Potent and Selective Histamine-3 Receptor (H3R) Antagonists
-
Antimicrobial Properties
-
Insecticidal Properties
-
Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)
-
Modulation of NMDA Receptors
-
Synthesis of Complex Molecules
-
Development of Potent and Selective Histamine-3 Receptor (H3R) Antagonists
-
Antimicrobial Properties
-
Insecticidal Properties
Safety And Hazards
The safety data sheet for tetrahydro-4H-pyran-4-one, a related compound, indicates that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
3-(oxan-4-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9(12)5-8(6-10(13)14)7-1-3-15-4-2-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHHQXUAGOYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-4H-pyran-4-yl)pentanedioic acid | |
CAS RN |
1798310-47-0 | |
| Record name | 3-(oxan-4-yl)pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
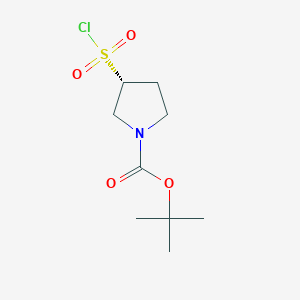
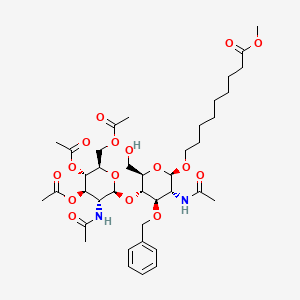
![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
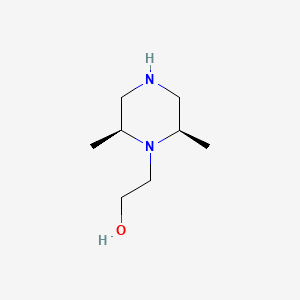
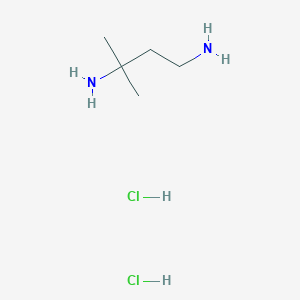
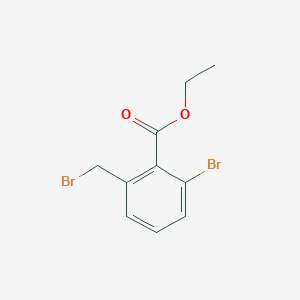
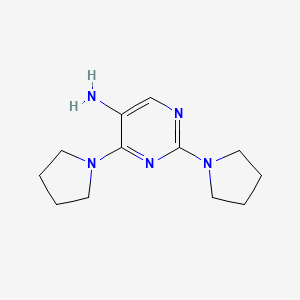
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)

